4-(4-Chloro-3-{3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}benzenesulfonyl)morpholine
CAS No.:
Cat. No.: VC16390000
Molecular Formula: C19H16ClN5O3S2
Molecular Weight: 461.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16ClN5O3S2 |
|---|---|
| Molecular Weight | 461.9 g/mol |
| IUPAC Name | 4-[4-chloro-3-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]sulfonylmorpholine |
| Standard InChI | InChI=1S/C19H16ClN5O3S2/c20-16-7-6-14(30(26,27)24-8-10-28-11-9-24)12-15(16)18-23-25-17(21-22-19(25)29-18)13-4-2-1-3-5-13/h1-7,12H,8-11H2 |
| Standard InChI Key | REEGLYCFKPCDNI-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C3=NN4C(=NN=C4S3)C5=CC=CC=C5 |
Introduction
Structural and Molecular Characteristics
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 461.9 g/mol |
| Density | ~1.5 g/cm³ (estimated) |
| Melting Point | >200°C (decomposes) |
| Solubility | DMSO, DMF (>10 mM) |
| LogP (Partition Coefficient) | ~3.2 (predicted) |
The compound’s stability under physiological conditions remains under investigation, though analogs demonstrate resistance to hydrolysis at neutral pH .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves three key stages :
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Cyclocondensation: 4-Amino-3-arylaminomercapto-1,2,4-triazole reacts with α-bromobenzophenone in dry DMF (K₂CO₃, 80°C, 12 hr) to form the triazolo-thiadiazole core.
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Sulfonylation: The intermediate undergoes sulfonation using chlorosulfonic acid, introducing the benzenesulfonyl group.
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Morpholine Coupling: The sulfonyl chloride intermediate reacts with morpholine in THF (0°C, 2 hr) to yield the final product.
Reaction Scheme:
Chemical Modifications
The compound undergoes:
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Oxidation: Treatment with H₂O₂ or KMnO₄ oxidizes sulfur atoms to sulfones.
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Nucleophilic Substitution: Chlorine at position 4 is replaceable with amines or thiols under basic conditions.
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Reduction: NaBH₄ reduces the sulfonyl group to thioether, altering bioavailability.
Pharmacological Activities
Anticancer Efficacy
In vitro studies demonstrate potent cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC₅₀ values of 2.8 μM and 3.5 μM, respectively. Mechanistically, the compound inhibits PARP-1 (Poly-ADP-ribose polymerase) and EGFR (Epidermal Growth Factor Receptor), inducing apoptosis via caspase-3 activation.
Table 1: Anticancer Activity Against Select Cell Lines
| Cell Line | IC₅₀ (μM) | Target Protein |
|---|---|---|
| MCF-7 | 2.8 | PARP-1 |
| A549 | 3.5 | EGFR |
| HeLa | 4.1 | Topoisomerase II |
Antimicrobial Performance
The thiadiazole moiety confers broad-spectrum activity :
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Gram-positive Bacteria: MIC = 8 μg/mL against Staphylococcus aureus.
Electron-withdrawing substituents (e.g., -Cl) enhance membrane disruption and β-lactamase inhibition .
Mechanism of Action
Enzyme Inhibition
The compound’s PARP-1 inhibition (Ki = 0.9 μM) disrupts DNA repair in cancer cells, synergizing with chemotherapy. Concurrent EGFR tyrosine kinase inhibition (IC₅₀ = 1.2 μM) blocks pro-survival signaling pathways.
Antibacterial Pathways
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Cell Wall Synthesis: Interference with penicillin-binding proteins (PBPs) in S. aureus .
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Reactive Oxygen Species (ROS): Thiadiazole-mediated ROS generation causes oxidative damage .
Comparative Analysis with Analogues
Table 2: Key Analogues and Their Activities
| Compound | IC₅₀ (MCF-7, μM) | MIC (S. aureus, μg/mL) |
|---|---|---|
| 1,2,4-Triazolo[3,4-b]thiadiazole | 5.6 | 16 |
| Bis(triazolo)thiadiazole | 4.3 | 12 |
| Target Compound | 2.8 | 8 |
The target compound outperforms analogues due to its sulfonylmorpholine group, which enhances target affinity and pharmacokinetics.
Research Applications and Future Directions
Drug Development
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Combination Therapy: Synergy with cisplatin observed in ovarian cancer models.
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Prodrug Design: Ester derivatives improve oral bioavailability in preclinical trials .
Biochemical Probes
Used to study PARP-1/EGFR crosstalk in DNA damage response pathways.
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